molecular formula C5H7BO2S B1525926 (5-Methylthiophen-3-YL)boronic acid CAS No. 930303-82-5

(5-Methylthiophen-3-YL)boronic acid

Cat. No. B1525926
M. Wt: 141.99 g/mol
InChI Key: HSHOUTSJZHTVCJ-UHFFFAOYSA-N
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Description

“(5-Methylthiophen-3-YL)boronic acid” is a chemical compound with the CAS Number: 930303-82-5. It has a linear formula of C5H7BO2S . It is a solid substance and should be stored in a dark place, sealed in dry, and under -20°C .


Molecular Structure Analysis

The molecular weight of “(5-Methylthiophen-3-YL)boronic acid” is 141.99 . The InChI Code is 1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3 .


Chemical Reactions Analysis

Boronic acids, including “(5-Methylthiophen-3-YL)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

“(5-Methylthiophen-3-YL)boronic acid” is a solid substance . It should be stored in a dark place, sealed in dry, and under -20°C .

Scientific Research Applications

Electrochromic Applications

(5-Methylthiophen-3-YL)boronic acid finds application in the creation of electrochromic polythiophenes, as demonstrated in a study by Alkan, Cutler, and Reynolds (2003). Electrochemical polymerization in boron trifluoride ethylether results in homogenous, smooth electroactive films that can undergo distinctive color changes, a property exploited in electrochromic devices (Alkan, Cutler, & Reynolds, 2003).

Fluorescent Chemosensors

Boronic acid, a component of (5-Methylthiophen-3-YL)boronic acid, is instrumental in developing fluorescent chemosensors for biological active substances. A review by Huang et al. (2012) discusses the use of boronic acid sensors for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. These sensors work by changing fluorescence properties upon interaction with targeted substances (Huang et al., 2012).

Catalysis in Organic Chemistry

In organic chemistry, boronic acids, including derivatives like (5-Methylthiophen-3-YL)boronic acid, serve as catalysts in various reactions. Hashimoto, Gálvez, and Maruoka (2015) explored boronic acid's role in catalyzing highly enantioselective aza-Michael additions, demonstrating the versatile catalytic properties of boronic acids (Hashimoto, Gálvez, & Maruoka, 2015).

Biomedical Applications

Boronic acid polymers, closely related to (5-Methylthiophen-3-YL)boronic acid, have shown promise in biomedical applications such as HIV, obesity, diabetes, and cancer treatment. Cambre and Sumerlin (2011) emphasized the unique reactivity, solubility, and responsive nature of these polymers, suggesting their potential in various medical treatments and diagnostics (Cambre & Sumerlin, 2011).

Sensing Applications

Lacina, Skládal, and James (2014) highlighted the use of boronic acids in sensing applications, exploiting their interactions with diols and Lewis bases. This versatility enables their use in biological labelling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Safety And Hazards

“(5-Methylthiophen-3-YL)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information includes the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Boronic acids, including “(5-Methylthiophen-3-YL)boronic acid”, have been extensively used in Suzuki–Miyaura coupling reactions . The development of new boron reagents and the study of their properties and mechanisms of transmetalation could be a future direction .

properties

IUPAC Name

(5-methylthiophen-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO2S/c1-4-2-5(3-9-4)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHOUTSJZHTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylthiophen-3-YL)boronic acid

CAS RN

930303-82-5
Record name (5-methylthiophen-3-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromo-2-methylthiophene (300 mg, 1.69 mmol) and triisopropyl borate (486 μL, 2.12 mmol) were dissolved in THF (1 mL) and the solution was vacuumed and filled with N2 3 times. The solution was cooled to −70° C. using an acetone/dry ice bath. 2.5 M of n-BuLi in hexane (1.0 mL, 2.54 mmol) was added drop wise and the mixture was stirred for an additional 30 minutes while the temperature was held at −70° C. The reaction mixture was allowed to warm up to −20° C. and 2 mL of 3 N HCl was added. When the mixture was warmed up to room temperature, two layers were separated. The water layer was neutralized to about pH 7, using 5 N NaOH. Both layers were extracted with EtOAc and washed with brine. The organic layer was dried over anhydrous Na2SO4. The material was not further purified and was used directly in the next step. MS (ESI): 143.05 [M+H]+; HPLC tR=1.30 min (HPLC: Anayltical—2 min).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
486 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kolmar, A Becker, RA Pfretzschner… - … A European Journal, 2021 - Wiley Online Library
The reversible modulation of fluorescence signals by light is of high interest for applications in super‐resolution microscopy, especially on the DNA level. In this article we describe the …

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